1-Chloro-3-methylpentane
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Overview
Description
1-Chloro-3-methylpentane is an organic compound with the molecular formula C6H13Cl. It is a chlorinated derivative of 3-methylpentane, where a chlorine atom is substituted at the first carbon of the pentane chain. This compound is part of the alkyl halides family and is used in various chemical reactions and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Chloro-3-methylpentane can be synthesized through the chlorination of 3-methylpentane. This reaction typically involves the use of chlorine gas (Cl2) in the presence of ultraviolet light or a radical initiator to facilitate the substitution reaction. The reaction proceeds as follows: [ \text{C6H14} + \text{Cl2} \rightarrow \text{C6H13Cl} + \text{HCl} ]
Industrial Production Methods: In industrial settings, the production of this compound can be achieved through continuous flow reactors where 3-methylpentane is exposed to chlorine gas under controlled temperature and pressure conditions. The use of catalysts and optimized reaction conditions ensures high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions: 1-Chloro-3-methylpentane undergoes various chemical reactions, including:
Nucleophilic Substitution Reactions (SN1 and SN2): These reactions involve the replacement of the chlorine atom with a nucleophile. For example, reacting with sodium iodide (NaI) in acetone yields 1-iodo-3-methylpentane.
Elimination Reactions (E1 and E2): These reactions result in the formation of alkenes. For instance, treating this compound with a strong base like potassium tert-butoxide (KOtBu) can produce 3-methyl-1-pentene.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium iodide (NaI) in acetone.
Elimination: Potassium tert-butoxide (KOtBu) in a non-polar solvent.
Major Products Formed:
Nucleophilic Substitution: 1-iodo-3-methylpentane.
Elimination: 3-methyl-1-pentene.
Scientific Research Applications
1-Chloro-3-methylpentane is utilized in various scientific research applications, including:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Pharmaceutical Research: It is used in the development of new drugs and medicinal compounds.
Material Science: It is employed in the production of specialty chemicals and polymers.
Mechanism of Action
The mechanism of action of 1-chloro-3-methylpentane in chemical reactions primarily involves the cleavage of the carbon-chlorine bond. In nucleophilic substitution reactions, the chlorine atom is replaced by a nucleophile, while in elimination reactions, the chlorine atom is removed along with a hydrogen atom to form a double bond. The molecular targets and pathways involved depend on the specific reaction conditions and reagents used.
Comparison with Similar Compounds
1-Chloro-3-methylpentane can be compared with other similar compounds such as:
- 1-Chloro-2-methylpentane
- 1-Chloro-4-methylpentane
- 1-Chloro-3-methylbutane
Uniqueness: this compound is unique due to its specific substitution pattern, which influences its reactivity and the types of reactions it undergoes. The position of the chlorine atom and the methyl group on the pentane chain affects the compound’s chemical behavior and its applications in various fields.
Properties
IUPAC Name |
1-chloro-3-methylpentane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13Cl/c1-3-6(2)4-5-7/h6H,3-5H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NRLWLQUJUTWEJD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)CCCl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13Cl |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70977553 |
Source
|
Record name | 1-Chloro-3-methylpentane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70977553 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
120.62 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
62016-93-7 |
Source
|
Record name | 1-Chloro-3-methylpentane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062016937 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Chloro-3-methylpentane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70977553 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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